REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[C:11]3[CH:19]=[C:18]([NH:20]CC4C=CC(OC)=CC=4)[N:17]=[CH:16][C:12]=3[N:13]=[CH:14][N:15]=2)[CH:5]=[CH:6][C:7]=1[Cl:8].FC(F)(F)C(O)=O.C1(OC)C=CC=CC=1>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[C:11]3[CH:19]=[C:18]([NH2:20])[N:17]=[CH:16][C:12]=3[N:13]=[CH:14][N:15]=2)[CH:5]=[CH:6][C:7]=1[Cl:8]
|
Name
|
|
Quantity
|
2.92 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1Cl)NC=1C2=C(N=CN1)C=NC(=C2)NCC2=CC=C(C=C2)OC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.75 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
1.36 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
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Name
|
petroleum ether
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred further at room temperature for 42 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for ca. 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
Petroleum ether layer was decanted
|
Type
|
WAIT
|
Details
|
To the solid left behind
|
Type
|
ADDITION
|
Details
|
was added 5M NH3 (80 mL) at 0° C.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed successively with water (6×10 mL), petroleum ether-ethyl acetate=3:1 (3×20 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
42 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1Cl)NC=1C2=C(N=CN1)C=NC(=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.17 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |